molecular formula C12H24N2 B13077295 1-(3-Methylbutyl)-1,7-diazaspiro[4.4]nonane

1-(3-Methylbutyl)-1,7-diazaspiro[4.4]nonane

Cat. No.: B13077295
M. Wt: 196.33 g/mol
InChI Key: PXLKMFZFLCQWMM-UHFFFAOYSA-N
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Description

1-(3-Methylbutyl)-1,7-diazaspiro[44]nonane is a spiro compound characterized by a unique structure that includes a spirocyclic framework with nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbutyl)-1,7-diazaspiro[4.4]nonane typically involves the reaction of appropriate amines with cyclic ketones or aldehydes under controlled conditions. One common method includes the condensation of 3-methylbutylamine with a suitable cyclic ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylbutyl)-1,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3-Methylbutyl)-1,7-diazaspiro[4.4]nonane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(3-Methylbutyl)-1,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Methylbutyl)-1,7-diazaspiro[4.4]nonane is unique due to its specific spirocyclic structure and the presence of nitrogen atoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

1-(3-methylbutyl)-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C12H24N2/c1-11(2)4-9-14-8-3-5-12(14)6-7-13-10-12/h11,13H,3-10H2,1-2H3

InChI Key

PXLKMFZFLCQWMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CCCC12CCNC2

Origin of Product

United States

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